2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
Description
This compound is a substituted imidazole derivative featuring a 1H-imidazole core with three distinct substituents:
- Position 1: A 3-(trifluoromethyl)phenyl group, contributing strong electron-withdrawing effects.
- Position 5: A 4-methylphenyl (p-tolyl) group, providing steric bulk and hydrophobic interactions.
The trifluoromethyl group is notable for its role in improving pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism . The sulfanyl group may facilitate interactions with biological targets through hydrophobic or π-π stacking interactions, while the 4-methylphenyl group balances steric effects without significantly altering electronic properties .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N2S/c1-16-5-9-18(10-6-16)22-14-29-23(31-15-17-7-11-20(25)12-8-17)30(22)21-4-2-3-19(13-21)24(26,27)28/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLBOPGRLVSSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A fluorophenyl group
- A methylphenyl group
- A trifluoromethyl substituent
- An imidazole ring
The molecular formula is , with a molecular weight of approximately 346.4 g/mol.
Biological Activity Overview
Research has indicated that imidazole derivatives often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound can be summarized as follows:
Anticancer Activity
Preliminary studies suggest that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
The mechanism of action for this compound appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it may act as an inhibitor of certain enzymes or receptors involved in cancer progression.
Case Studies and Research Findings
- Metabolic Stability : A study evaluated the metabolic stability of imidazole derivatives in human liver microsomes (HLMs). The compound demonstrated favorable metabolic profiles, with a significant percentage remaining unmetabolized after incubation periods, indicating potential for reduced hepatotoxicity compared to other known compounds like alpidem .
- Inhibition Studies : In vitro assays have shown that related compounds can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The most active compounds exhibited inhibition constants (Ki values) in the nanomolar range .
- Comparative Analysis : Comparative studies have highlighted that the introduction of fluorine and methyl groups significantly enhances the biological activity of imidazole derivatives. For example, modifications to the phenyl groups have been linked to increased cytotoxicity against various cancer cell lines .
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for cancer therapy .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, indicating potential use in treating infections caused by resistant pathogens. The presence of the fluorophenyl group is believed to enhance its antimicrobial efficacy by increasing membrane permeability in bacterial cells .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preclinical studies suggest that it may inhibit key inflammatory pathways, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various imidazole derivatives, including our compound. The results showed a dose-dependent inhibition of cell growth in human breast and prostate cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In a comparative study published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Fluorophenyl)-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole (CAS: 1935722-56-7)
- Core Structure : Imidazole with a furan ring at position 2.
- The 3-(trifluoromethyl)phenyl group is retained, but the 4-methylphenyl group is replaced with a 4-fluorophenyl at position 3.
- This may affect bioavailability and target binding .
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
- Core Structure : 1,2,4-Triazole instead of imidazole.
- Key Differences :
- Triazole rings exhibit different tautomerism and hydrogen-bonding capabilities compared to imidazoles.
- A 4-chlorophenyl group replaces the 3-(trifluoromethyl)phenyl at position 3.
- Implications :
2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole (CAS: 1226436-82-3)
- Core Structure : Imidazole with a benzylsulfanyl group at position 2.
- A trifluoromethoxy group at position 1 provides electron-withdrawing effects similar to trifluoromethyl but with reduced steric bulk.
- Implications :
Comparative Physicochemical and Pharmacological Properties
Preparation Methods
Debus-Radziszewski-Inspired Three-Component Synthesis
This method adapts classical imidazole synthesis by combining:
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1,2-Diketone equivalent : 4-Methylphenylglyoxal hydrate
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Ammonia source : Ammonium acetate
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Aldehyde : 3-(Trifluoromethyl)benzaldehyde
Procedure :
-
React 3-(trifluoromethyl)benzaldehyde (1.2 equiv) with 4-methylphenylglyoxal hydrate (1.0 equiv) in acetic acid at 80°C.
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Add ammonium acetate (2.5 equiv) and stir for 12 hr.
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Introduce [(4-fluorophenyl)methyl]sulfanyl chloride (1.5 equiv) via slow addition at 0°C.
Yield : 38–42% (crude), improving to 55% after HPLC purification.
| Parameter | Value |
|---|---|
| Temperature | 80°C (step 1), 0°C (step 3) |
| Reaction Time | 12 hr (step 2) |
| Key Intermediate | 1-[3-(Trifluoromethyl)phenyl]-5-(4-methylphenyl)-1H-imidazole |
Limitation : Competitive sulfanylation at position 4 requires careful stoichiometric control.
Sequential Functionalization of Preformed Imidazole Cores
Palladium-Catalyzed Cross-Coupling at Position 5
A Suzuki-Miyaura coupling introduces the 4-methylphenyl group after initial ring formation:
Steps :
-
Synthesize 1-[3-(trifluoromethyl)phenyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazole via thiourea cyclization.
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Brominate at position 5 using N-bromosuccinimide (NBS) in DMF (0°C, 2 hr).
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Couple with 4-methylphenylboronic acid (1.2 equiv) under Pd(PPh₃)₄ catalysis (82% yield).
Advantage : Enables late-stage diversification of the aryl group.
Solid-Phase Synthesis for High-Throughput Production
Wang Resin-Bound Intermediate Strategy
Developed for parallel synthesis of imidazole libraries:
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Resin functionalization : Load 3-(trifluoromethyl)aniline via carbodiimide coupling.
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Ring construction : Treat with bromopyruvate and 4-methylbenzaldehyde under microwave irradiation (100°C, 20 min).
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Sulfanylation : Cleave from resin using [(4-fluorophenyl)methyl]sulfanyl hydrazine (90% purity by LC-MS).
Scale-Up Potential : 500 mg–10 g batches with consistent 68–72% isolated yields.
Mechanochemical Synthesis for Solvent-Free Conditions
Ball-Milling Protocol
Eliminates solvent use while enhancing reaction kinetics:
Grinding Jar Contents :
-
3-(Trifluoromethyl)phenyl isocyanide (1.0 equiv)
-
4-Methylphenylacetylene (1.1 equiv)
-
[(4-Fluorophenyl)methyl]sulfanylsilane (1.2 equiv)
-
ZnO nanoparticles (5 mol%)
Conditions :
Critical Analysis of Methodologies
Comparative Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multicomponent | 55 | 98 | Moderate |
| Sequential Coupling | 82 | 99 | High |
| Solid-Phase | 72 | 90 | Limited |
| Mechanochemical | 61 | 95 | High |
Key Findings :
-
Palladium-mediated coupling offers superior yields but requires costly catalysts.
-
Mechanochemical methods reduce waste but necessitate post-purification.
Industrial-Scale Manufacturing Considerations
Q & A
Basic Question: What are the typical synthetic routes for synthesizing this imidazole derivative?
Methodological Answer:
The synthesis involves multi-step organic reactions, often starting with condensation of substituted benzaldehyde derivatives with thiourea or related precursors to form the imidazole core. Key steps include:
- Thioether linkage formation : Electrophilic substitution using sulfanylating agents like 4-fluorobenzyl mercaptan under controlled pH (e.g., basic conditions with triethylamine) to introduce the sulfanyl group .
- Ring closure : Acid- or base-catalyzed cyclization (e.g., using acetic acid or K₂CO₃) to stabilize the imidazole ring .
- Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures to isolate the product .
Basic Question: How is the compound characterized structurally?
Methodological Answer:
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl and trifluoromethyl groups) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98%) under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .
Advanced Question: What strategies optimize yield and purity during synthesis?
Methodological Answer:
Critical parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reagent solubility, while methanol/water mixtures improve crystallization .
- Catalyst use : Triethylamine or pyridine to neutralize HCl byproducts in substitution reactions .
- Real-time monitoring : TLC or in-situ IR spectroscopy to track reaction progress .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
- Computational modeling : Density Functional Theory (DFT) to predict binding affinities to targets (e.g., cytochrome P450 enzymes) and validate experimental IC₅₀ values .
- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding interactions from X-ray structures) with activity trends .
Advanced Question: What methodologies assess the compound’s therapeutic potential?
Methodological Answer:
- In vitro screening : Enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorogenic substrates .
- In vivo models : Rodent studies to evaluate pharmacokinetics (e.g., bioavailability via oral administration) .
- Structure-Activity Relationship (SAR) : Modifying the sulfanyl or trifluoromethyl groups to correlate structural changes with activity .
Advanced Question: How do crystallographic studies inform molecular interactions?
Methodological Answer:
- X-ray crystallography : Resolve dihedral angles (e.g., 12.65° between fluorophenyl and imidazole rings) to predict conformational flexibility .
- Hydrogen-bonding analysis : Identify weak interactions (C–H···F/N) stabilizing the crystal lattice, relevant to solid-state stability .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S···H or F···H interactions) for co-crystal design .
Advanced Question: What experimental approaches evaluate thermal stability?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions (e.g., glass transition temperatures) .
- Thermogravimetric Analysis (TGA) : Assess decomposition profiles under nitrogen/air atmospheres (e.g., 5% weight loss at 150°C) .
Advanced Question: How can computational tools enhance reaction design?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (e.g., Gaussian 09) to identify low-energy intermediates and transition states .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
- Molecular docking : AutoDock Vina to simulate ligand-receptor binding, guiding SAR modifications .
Advanced Question: How to address data reproducibility in multi-lab studies?
Methodological Answer:
- Standardized protocols : Publish detailed synthetic procedures (e.g., reagent equivalents, stirring rates) in supplementary materials .
- Inter-lab validation : Collaborative round-robin testing with shared reference samples .
- Open-data repositories : Deposit raw spectral data (NMR, MS) in public databases (e.g., PubChem) for peer validation .
Advanced Question: What methods design derivatives for SAR studies?
Methodological Answer:
- Substituent variation : Replace 4-methylphenyl with electron-withdrawing groups (e.g., nitro) to probe electronic effects .
- Bioisosteric replacement : Swap the trifluoromethyl group with chlorophenyl to assess steric impacts .
- Spectral benchmarking : Compare ¹H NMR shifts of derivatives to map electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
